6-(Pyrazin-2-yl)pyrimidin-4-ol
Description
6-(Pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl (-OH) group at position 4 and a pyrazine ring at position 4. Pyrimidine derivatives are widely studied for their biological activities, including roles as plant growth activators (e.g., PPA2 in ) and therapeutic agents targeting receptors such as vitamin D (VDR) (e.g., KP-156 in ) . The pyrazine moiety in this compound may enhance its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for molecular recognition in biological systems.
Properties
CAS No. |
1936233-63-4 |
|---|---|
Molecular Formula |
C8H6N4O |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
4-pyrazin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6N4O/c13-8-3-6(11-5-12-8)7-4-9-1-2-10-7/h1-5H,(H,11,12,13) |
InChI Key |
LENMQOIZKWYXJE-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C2=CC(=O)NC=N2 |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=O)NC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of pyrimidin-4-ol derivatives are highly influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in PPA2 enhances stability and membrane permeability, making it effective as a plant activator .
- Regiochemistry : KP-156 and KP-162 () demonstrate that inversions in pyrimidine substituent positions significantly alter agonist activity at VDR .
- Steric Effects : Methylation on the pyrazine ring () may reduce binding affinity in enzymatic assays due to steric bulk.
Physicochemical Properties
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